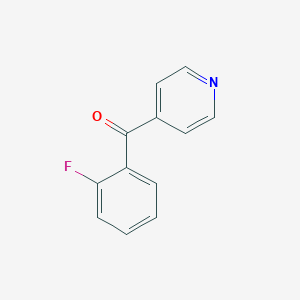

(2-Fluorophenyl)(pyridin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

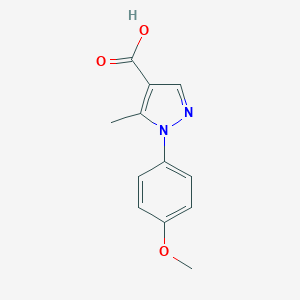

The synthesis of related compounds typically involves multi-step chemical reactions, including substitution reactions to introduce functional groups, followed by crystallization and characterization techniques such as FTIR, NMR spectroscopy, and mass spectrometry. For example, compounds with similar structures have been synthesized through a three-step substitution reaction, with their structures confirmed by various spectroscopic methods and X-ray diffraction (Huang et al., 2021).

Molecular Structure Analysis

Molecular structure analysis often employs single-crystal X-ray diffraction (XRD) and density functional theory (DFT) to determine and compare the crystal and molecular structures. Studies have shown that the molecular structures optimized by DFT are consistent with those determined by XRD. Additionally, the molecular electrostatic potential and frontier molecular orbitals are investigated to reveal physicochemical properties (Huang et al., 2021).

Chemical Reactions and Properties

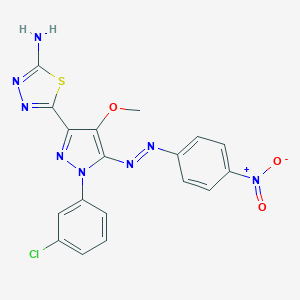

The chemical reactivity of (2-Fluorophenyl)(pyridin-4-yl)methanone derivatives can be explored through their participation in various chemical reactions, including cycloaddition reactions and their role as intermediates in the synthesis of pharmacologically relevant compounds. For instance, dipolar cycloaddition reactions have been developed to access novel compounds with potential biological activity, indicating the versatile reactivity of such derivatives (Chrovian et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are critical for understanding the behavior of (2-Fluorophenyl)(pyridin-4-yl)methanone in various environments. These properties are determined using techniques like XRD for crystal structure and DFT calculations for predicting behavior in different states (Lakshminarayana et al., 2009).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity, stability, and interaction with other molecules, can be inferred from its structure and the results of spectroscopic studies. DFT studies provide insights into the molecular electrostatic potential, which is crucial for understanding the compound's reactivity and interactions (Huang et al., 2021).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Chemical Synthesis and Crystallography : The compound (2-Fluorophenyl)(pyridin-4-yl)methanone, and its derivatives, are synthesized and characterized using various techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds are used for crystallographic and conformational analyses, where their molecular structures are further investigated using density functional theory (DFT). This demonstrates the compound's significance in the synthesis and structural analysis of complex organic compounds (Huang et al., 2021).

Pharmaceutical and Therapeutic Research

- Drug Discovery and Development : Derivatives of (2-Fluorophenyl)(pyridin-4-yl)methanone have been explored as potential therapeutic agents. For instance, compounds with this moiety have been evaluated as P2X7 antagonists for the treatment of mood disorders, highlighting the significance of this chemical structure in the development of new pharmacological agents (Chrovian et al., 2018).

Advanced Material and Method Development

- Molecular Spectroscopy and Photochemistry : The compound and its related structures play a role in the study of spectroscopic properties like electronic absorption, excitation, and fluorescence. These studies are crucial in understanding the behavior of molecules in different solvents and under various conditions, which is essential for material science and photochemistry research (Al-Ansari, 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

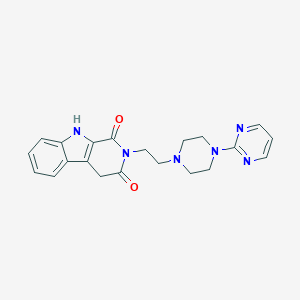

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, including electrophilic substitution . This interaction can lead to changes in the target’s function, potentially influencing biological processes.

Biochemical Pathways

Similar compounds have been implicated in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a wide range of biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

(2-fluorophenyl)-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFKEIHOQBEEHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=NC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632635 |

Source

|

| Record name | (2-Fluorophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193359-51-2 |

Source

|

| Record name | (2-Fluorophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)

![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)